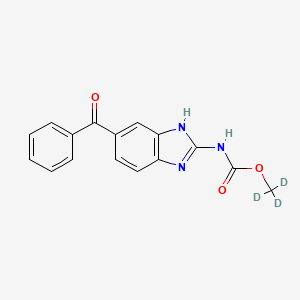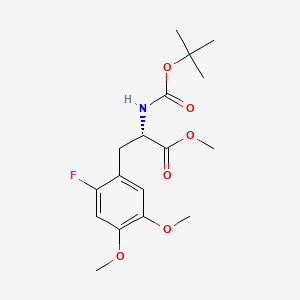![molecular formula C9H14O B588242 3-{BICYCLO[1.1.1]PENTAN-1-YL}BUTAN-2-ONE CAS No. 125642-50-4](/img/structure/B588242.png)
3-{BICYCLO[1.1.1]PENTAN-1-YL}BUTAN-2-ONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{BICYCLO[1.1.1]PENTAN-1-YL}BUTAN-2-ONE is a compound characterized by its unique bicyclic structure, which includes a bicyclo[1.1.1]pentane moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{BICYCLO[1.1.1]PENTAN-1-YL}BUTAN-2-ONE typically involves the construction of the bicyclo[1.1.1]pentane core. One common method is the photochemical addition of propellane to diacetyl, followed by a haloform reaction to form the desired diketone . This method allows for the large-scale production of the compound.
Industrial Production Methods
Industrial production methods for this compound often rely on scalable photochemical reactions. For example, the flow photochemical addition of propellane to diacetyl can be performed on a kilogram scale within a single day . This approach is advantageous for producing large quantities of the compound efficiently.
Análisis De Reacciones Químicas
Types of Reactions
3-{BICYCLO[1.1.1]PENTAN-1-YL}BUTAN-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the bridgehead positions of the bicyclo[1.1.1]pentane moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted bicyclo[1.1.1]pentane derivatives .
Aplicaciones Científicas De Investigación
3-{BICYCLO[1.1.1]PENTAN-1-YL}BUTAN-2-ONE has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-{BICYCLO[1.1.1]PENTAN-1-YL}BUTAN-2-ONE involves its interaction with molecular targets through its unique bicyclic structure. This structure allows the compound to mimic the geometry of aromatic rings while providing enhanced physicochemical properties . The compound can interact with various biological pathways, potentially inhibiting or activating specific enzymes or receptors .
Comparación Con Compuestos Similares
3-{BICYCLO[1.1.1]PENTAN-1-YL}BUTAN-2-ONE can be compared with other similar compounds, such as:
Bicyclo[1.1.1]pentane derivatives: These compounds share the bicyclic core and are used for similar applications in drug design and materials science.
Cubanes: Another class of rigid, small-ring hydrocarbons with unique substituent exit vectors.
Higher bicycloalkanes: These compounds also offer three-dimensional character and saturation, making them valuable in medicinal chemistry.
The uniqueness of this compound lies in its ability to combine the structural benefits of bicyclo[1.1.1]pentane with the functional versatility of a ketone group, making it a valuable compound in various scientific and industrial applications .
Propiedades
Número CAS |
125642-50-4 |
|---|---|
Fórmula molecular |
C9H14O |
Peso molecular |
138.21 |
Nombre IUPAC |
3-(3-bicyclo[1.1.1]pentanyl)butan-2-one |
InChI |
InChI=1S/C9H14O/c1-6(7(2)10)9-3-8(4-9)5-9/h6,8H,3-5H2,1-2H3 |
Clave InChI |
QBWCTAVXFSAWLR-UHFFFAOYSA-N |
SMILES |
CC(C(=O)C)C12CC(C1)C2 |
Sinónimos |
2-Butanone, 3-bicyclo[1.1.1]pent-1-yl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


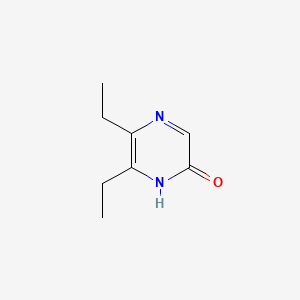
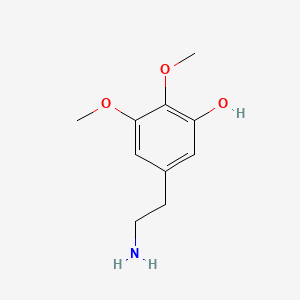
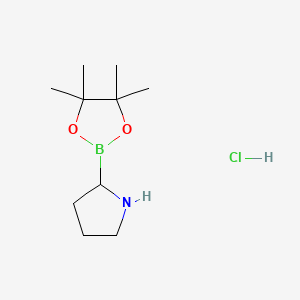
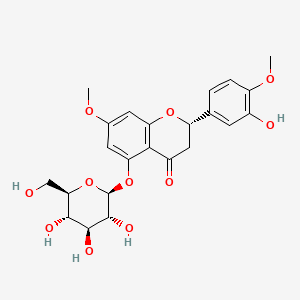
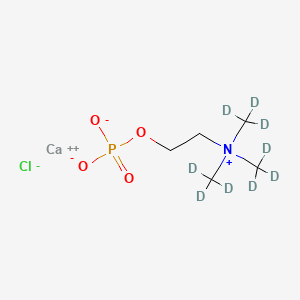
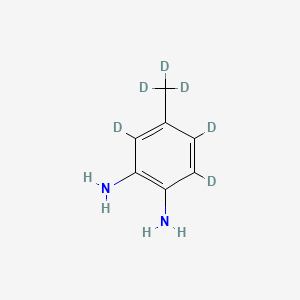
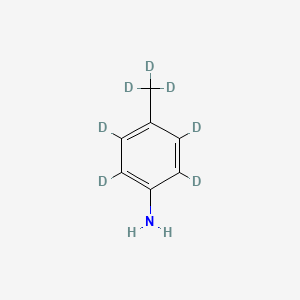
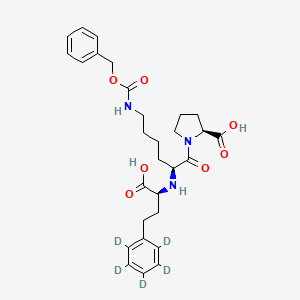
![(2S)-1-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]-6-(phenylmethoxycarbonylamino)hexanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B588173.png)

